molecular formula C14H20S3 B14270943 3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene CAS No. 135611-03-9

3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene

Cat. No.: B14270943
CAS No.: 135611-03-9
M. Wt: 284.5 g/mol
InChI Key: RTSZMXOCKLDXLI-UHFFFAOYSA-N
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Description

3,7,11-Trithiabicyclo[1131]heptadeca-1(17),13,15-triene is a macrocyclic compound known for its unique structure and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene typically involves the cyclization of linear precursors under specific conditions. One common method includes the reaction of a linear triamine with a suitable aldehyde or ketone, followed by cyclization in the presence of a metal catalyst. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired macrocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new macrocyclic derivatives with altered functional groups .

Scientific Research Applications

3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a molecular scaffold in drug design and delivery.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The molecular targets and pathways involved include enzyme inhibition, DNA intercalation, and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene is unique due to the presence of sulfur atoms in its macrocyclic structure, which imparts distinct chemical and physical properties. This differentiates it from similar compounds that contain nitrogen or oxygen atoms in their macrocycles .

Properties

CAS No.

135611-03-9

Molecular Formula

C14H20S3

Molecular Weight

284.5 g/mol

IUPAC Name

3,7,11-trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene

InChI

InChI=1S/C14H20S3/c1-4-13-10-14(5-1)12-17-9-3-7-15-6-2-8-16-11-13/h1,4-5,10H,2-3,6-9,11-12H2

InChI Key

RTSZMXOCKLDXLI-UHFFFAOYSA-N

Canonical SMILES

C1CSCCCSCC2=CC=CC(=C2)CSC1

Origin of Product

United States

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